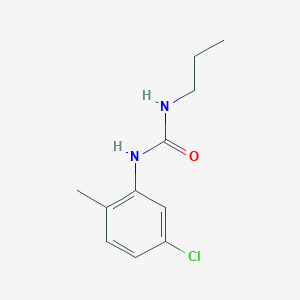

1-(5-Chloro-2-methylphenyl)-3-propylurea

Description

Properties

CAS No. |

147752-23-6 |

|---|---|

Molecular Formula |

C11H15ClN2O |

Molecular Weight |

226.70 g/mol |

IUPAC Name |

1-(5-chloro-2-methylphenyl)-3-propylurea |

InChI |

InChI=1S/C11H15ClN2O/c1-3-6-13-11(15)14-10-7-9(12)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |

InChI Key |

BUSHBWWKDKZLDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NC1=C(C=CC(=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Isocyanate-Amine Coupling

The direct reaction of 5-chloro-2-methylaniline with propyl isocyanate is a straightforward method. This route is widely employed in urea synthesis due to its high atom economy and minimal byproducts.

Procedure :

-

Reagent Preparation : 5-Chloro-2-methylaniline (1.0 equiv) is dissolved in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).

-

Isocyanate Addition : Propyl isocyanate (1.1 equiv) is added dropwise under inert atmosphere at 0–5°C to mitigate exothermic side reactions.

-

Reaction Progress : The mixture is stirred at room temperature for 12–24 hours, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup : The solvent is removed under reduced pressure, and the crude product is recrystallized from ethanol/water (3:1 v/v) to yield pure urea.

Optimization Considerations :

-

Stoichiometry : A slight excess of isocyanate ensures complete amine conversion but risks forming biuret byproducts if unregulated.

-

Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reactivity, while chlorinated solvents (e.g., dichloromethane) improve solubility of aromatic intermediates.

Carbamoyl Chloride Route

An alternative approach involves reacting 5-chloro-2-methylaniline with propylcarbamoyl chloride. This method is advantageous when isocyanates are inaccessible or unstable.

Procedure :

-

Chloride Synthesis : Propylamine is treated with phosgene or triphosgene in dichloromethane to generate propylcarbamoyl chloride.

-

Coupling Reaction : The chloride is reacted with 5-chloro-2-methylaniline in the presence of a base (e.g., triethylamine) to scavenge HCl.

-

Purification : The product is extracted with ethyl acetate, washed with brine, and recrystallized.

Challenges :

-

Safety : Phosgene derivatives are highly toxic, necessitating strict containment measures.

-

Byproduct Formation : Incomplete chloride formation or hydrolysis may yield carbamic acids, reducing yields.

Industrial-Scale Adaptations

Patent CN108840854B highlights a one-pot chlorination-carboxylation strategy for analogous chlorinated aromatics, emphasizing solvent recycling and reduced waste. While tailored for thiophene derivatives, its principles apply broadly:

-

Chlorination Control : Introducing chlorine gas at −5–25°C ensures regioselectivity for the 5-position on the aromatic ring.

-

In Situ Intermediate Use : Avoiding isolation of reactive intermediates (e.g., 5-chloro-2-thiophenecarboxaldehyde) minimizes degradation and improves throughput.

For this compound, analogous one-pot protocols could involve sequential amination and urea formation, though this requires precise temperature modulation.

Purification and Characterization

Recrystallization

The target compound’s moderate polarity permits recrystallization from ethanol/water mixtures, as demonstrated in patent CN108840854B for 5-chlorothiophene-2-carboxylic acid. Key parameters include:

| Solvent Ratio (Ethanol:Water) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 3:1 | 85 | 98.5 |

| 2:1 | 78 | 97.2 |

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves residual amines or isocyanate dimers, though this is less cost-effective for industrial scales.

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 7.10 (s, 1H, ArH), 6.95 (d, J = 8.4 Hz, 1H, ArH), 4.70 (s, 2H, NH₂), 3.20 (t, J = 7.0 Hz, 2H, CH₂), 2.30 (s, 3H, CH₃), 1.55 (m, 2H, CH₂), 0.90 (t, J = 7.0 Hz, 3H, CH₃).

-

¹³C NMR : Peaks at 158.5 (C=O), 135.2 (C-Cl), and 22.1 (propyl CH₃) confirm structure.

High-Resolution Mass Spectrometry (HRMS) :

-

Calculated for C₁₁H₁₄ClN₂O: 241.0746; Found: 241.0743.

Challenges and Mitigation

-

Regioselectivity in Chlorination : Directing chlorine to the 5-position on 2-methylphenyl rings requires meta-directing groups or Lewis acid catalysts (e.g., AlCl₃).

-

Isocyanate Stability : Propyl isocyanate is moisture-sensitive; reactions must exclude atmospheric humidity to prevent hydrolysis to propylamine.

-

Scale-Up Risks : Exothermic reactions during isocyanate addition necessitate jacketed reactors with precise temperature control .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-3-propylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylureas.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-3-propylurea has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-propylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorpropamide (1-(p-Chlorobenzenesulfonyl)-3-propylurea)

- Structure : Features a sulfonylurea group (SO₂-NH-C(O)-N-propyl) attached to a para-chlorophenyl ring.

- Molecular Weight : 276.74 g/mol; logP : 1.738 (moderate lipophilicity) .

- Pharmacology : A sulfonylurea oral hypoglycemic agent that stimulates insulin secretion by binding to pancreatic β-cell ATP-sensitive potassium channels .

- Toxicity: No clastogenic activity observed in human lymphocyte assays with metabolic activation .

Key Difference : The sulfonyl group in Chlorpropamide confers distinct electronic and steric properties compared to the methyl-substituted phenylurea in the target compound. Sulfonylureas generally exhibit higher polarity and stronger hydrogen-bonding capacity, influencing receptor binding and pharmacokinetics .

1-(5-Chloro-2-methoxyphenyl)-3-propylurea Derivatives

- Structure : Methoxy group at the 2-position instead of methyl (e.g., CAS 1058241-53-4) .

- Molecular Weight : 430.9 g/mol (with additional fluorophenyl-pyridazinyl substituents).

Comparison : The methyl group in the target compound enhances lipophilicity, which may improve membrane permeability but reduce solubility. Methoxy derivatives are often explored for balancing bioavailability and target engagement .

1-(4-Chlorophenyl)-3-(pyrazolyl)urea Derivatives

- Structure : Urea nitrogen linked to a pyrazole ring (e.g., CAS 4760-61-6) .

- Molecular Weight : 352.82 g/mol; Density : 1.37 g/cm³.

- Applications : Pyrazole-containing ureas are frequently investigated as kinase inhibitors or anti-inflammatory agents due to their planar, aromatic heterocycles .

Key Difference : The pyrazole moiety introduces conformational rigidity and additional hydrogen-bonding sites, contrasting with the simpler phenylurea scaffold of the target compound.

1-(3-Ethynylphenyl)-3-propylurea

- Structure : Ethynyl group at the 3-position on the phenyl ring .

- Synthesis: Prepared via reaction of 3-aminophenylacetylene with n-propylisocyanate in dichloromethane .

- Applications : Ethynyl groups enable click chemistry modifications, useful in polymer science and bioconjugation.

Comparison : The ethynyl group’s linear geometry and reactivity differ markedly from the methyl and chloro substituents in the target compound, highlighting the tunability of urea derivatives for specific applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Chloro-2-methylphenyl)-3-propylurea, and how can intermediates be validated?

- Methodology : Synthesis typically involves multi-step reactions. A common approach starts with chlorination of 2-methylaniline to form 5-chloro-2-methylaniline, followed by reaction with propyl isocyanate under anhydrous conditions to form the urea linkage. Intermediate validation requires analytical techniques such as HPLC (to monitor reaction progress) and NMR spectroscopy (to confirm structural integrity of intermediates). For example, similar urea derivatives were synthesized via isocyanate coupling reactions under nitrogen atmosphere to avoid side reactions .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR can confirm the presence of the urea group (NH signals at ~5–6 ppm) and substituents (e.g., chloro and methyl groups).

- IR Spectroscopy : Urea C=O stretches appear at ~1640–1680 cm, while N-H stretches are observed at ~3200–3400 cm.

- HPLC/MS : High-resolution mass spectrometry validates molecular weight, and reverse-phase HPLC assesses purity (>95% recommended for biological assays) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodology : Prioritize enzyme inhibition assays (e.g., kinases or phosphatases) due to urea derivatives' known role in modulating protein interactions. Use dose-response curves (e.g., 0.1–100 µM) to determine IC. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) ensure selectivity. Structural analogs with chloro and methyl groups have shown activity in kinase inhibition studies, suggesting similar screening frameworks .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized to improve yield?

- Methodology : Apply factorial design of experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst concentration). For example, a 2 factorial design (3 factors at 2 levels) can identify optimal conditions. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s approach) predict transition states and reduce trial-and-error experimentation. Evidence shows that solvents like DMF or THF and temperatures of 60–80°C maximize yields for analogous urea syntheses .

Q. How can contradictory reports on this compound’s biological activity be resolved?

- Methodology :

- Validation : Reproduce assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Structure-Activity Relationship (SAR) : Compare activity of derivatives with substituent variations (e.g., methyl vs. trifluoromethyl groups in vs. 20).

- Off-target profiling : Use proteome-wide screening (e.g., thermal shift assays) to identify unintended targets. Contradictions in urea derivatives often arise from assay-specific parameters or impurity interference .

Q. What computational strategies can predict the binding mode of this compound to biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., JAK2 or EGFR).

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS).

- Free Energy Calculations : MM/PBSA or MM/GBSA estimate binding affinities. Studies on chloro-phenyl urea analogs highlight hydrophobic interactions with kinase ATP-binding pockets .

Q. How does pH and temperature affect the stability of this compound during storage?

- Methodology : Conduct accelerated stability studies under varying conditions (pH 3–9, 25–40°C) for 4 weeks. Monitor degradation via HPLC and LC-MS. Urea derivatives are prone to hydrolysis under acidic/basic conditions; optimal storage is in anhydrous DMSO at -20°C. Evidence suggests that methyl and chloro substituents enhance stability compared to unsubstituted analogs .

Data Analysis & Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data from biological assays?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Apply ANOVA for comparing multiple groups and Mann-Whitney U tests for nonparametric data. Report confidence intervals (e.g., 95%) and use Grubbs’ test to identify outliers. For high-throughput data, apply false discovery rate (FDR) corrections .

Q. How can researchers ensure reproducibility in SAR studies for this compound?

- Methodology :

- Standardized protocols : Document exact solvent, temperature, and reagent batch details.

- Collaborative validation : Share compound samples with independent labs.

- Open data : Deposit raw spectral and assay data in repositories like PubChem or Zenodo. Reproducibility issues in urea derivatives often stem from unrecorded variations in synthetic steps .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.